molecular formula C8H9NO2 B140551 Methyl 4-aminobenzoate CAS No. 619-45-4

Methyl 4-aminobenzoate

Cat. No.: B140551
CAS No.: 619-45-4
M. Wt: 151.16 g/mol
InChI Key: LZXXNPOYQCLXRS-UHFFFAOYSA-N
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Description

Methyl 4-aminobenzoate, also known as methyl p-aminobenzoate, is an organic compound with the molecular formula C8H9NO2. It is a white to beige crystalline powder that is slightly soluble in water but soluble in alcohol and ether. This compound is commonly used in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals .

Mechanism of Action

Target of Action

Methyl 4-aminobenzoate, also known as p-Aminobenzoic acid methyl ester , is a compound that primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for various physiological processes.

Mode of Action

The compound acts as a local anesthetic . It binds to specific parts of the sodium ion (Na+) channel on the nerve membrane, reducing the passage of sodium ions through the sodium ion channel . This action blocks the conduction of nerve impulses, resulting in a loss of local sensation without affecting consciousness .

Result of Action

The primary result of this compound’s action is the induction of local anesthesia . By blocking nerve conduction, the compound causes a temporary loss of sensation in the area of application, making it useful for procedures that require local anesthesia. This effect is reversible, and normal sensation returns once the compound is metabolized and excreted.

Biochemical Analysis

Biochemical Properties

Methyl 4-aminobenzoate interacts with various enzymes and proteins in biochemical reactions. It is used in the synthesis of guanidine alkaloids, (±)-martinelline and (±)-martinellic acid by a protic acid catalyzed hetero Diels-Alder coupling reaction with N-Cbz 2-pyrroline .

Cellular Effects

Derivatives of p-aminobenzoic acid, a related compound, have shown improved radical scavenging properties and enhanced toxicity for cancer cells .

Molecular Mechanism

It is known to participate in organic synthesis reactions, particularly in the synthesis of guanidine alkaloids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is stable under normal conditions, but can react with strong oxidizing agents, strong bases, and strong acids .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes or cofactors. For example, 4-aminobenzoic acid, a related compound, can be metabolized by either N-acetylation or in conjugation with glycine in the liver to produce 4-aminohippuric acid .

Transport and Distribution

It is soluble in alcohol and ether , suggesting that it may be able to pass through cell membranes.

Subcellular Localization

Given its solubility in alcohol and ether , it may be able to diffuse across cell membranes and localize in various cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-aminobenzoate can be synthesized through the esterification of 4-aminobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may include steps such as purification through recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-aminobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-aminobenzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Methyl 4-nitrobenzoate
  • Methyl 4-hydroxybenzoate
  • Methyl 4-methylbenzoate

Comparison: Methyl 4-aminobenzoate is unique due to its amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, methyl 4-nitrobenzoate contains a nitro group that makes it more susceptible to reduction reactions, while methyl 4-hydroxybenzoate has a hydroxyl group that influences its solubility and reactivity in different chemical environments .

Properties

IUPAC Name

methyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXXNPOYQCLXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
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Related CAS

63450-84-0 (hydrochloride), 83763-44-4 (sulfate (2:1))
Record name Methyl 4-aminobenzoate
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DSSTOX Substance ID

DTXSID7060704
Record name Benzoic acid, 4-amino-, methyl ester
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Molecular Weight

151.16 g/mol
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CAS No.

619-45-4
Record name Methyl 4-aminobenzoate
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Record name Methyl 4-aminobenzoate
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Record name Methyl 4-aminobenzoate
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Synthesis routes and methods I

Procedure details

To a solution of 4-amino benzoic acid (20.0 g, 0.14 mol) in methanol (400 mL) was added conc. sulphuric acid (40 mL). The reaction mass was stirred at RT for 6-7 h. The reaction mass was quenched with water and basified with NaHCO3 and extracted with DCM. The organic layer was dried over anhydrous sodium sulphate and concentrated to afford 15.0 g of the desired product. 1H NMR (300 MHz, DMSO d6): δ 3.72 (s, 3H), 5.96 (br s, 2H), 6.55 (d, J=8.1 Hz, 2H), 7.64 (d, J=8.4 Hz, 2H) MS (m/z): 152.21 (M+H)+.
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20 g
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40 mL
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400 mL
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Synthesis routes and methods II

Procedure details

Concentrated sulfuric acid was slowly added to a mixture of 4-aminobenzoic acid (4 g, 29.2 mmol) in methanol cooled to 0° C. After the addition, the mixture was stirred at room temperature for 5 hours. The mixture was washed with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The organic layer was dried over MgSO4 and concentrated under vacuum to obtain 4-aminobenzoic acid methyl ester (49a) (4.22 g, 27.9 mmol, 96%) as an off-white solid.
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4 g
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Synthesis routes and methods III

Procedure details

Into a 1000 mL 3-necked round bottom flask, was placed a solution of 4-aminobenzoic acid (20 g, 145.99 mmol) in methanol (600 mL). To the above was added H2SO4 (30 mL) dropwise with stirring. The resulting solution was stirred at reflux overnight. The reaction progress was monitored by TLC (EtOAc/PE=1:5). After completion, the volatile components were removed under reduced pressure and the residue was dissolved in 300 mL of water. Adjustment of the pH to 9 was accomplished by the addition of and aqueous sat. Na2CO3 solution. The resulting solution was extracted three times with 600 mL of EtOAc and the organic layers were combined and dried over Na2SO4. Removal of the volatile components under reduced pressure afforded the crude product methyl 4-aminobenzoate (vii) (20.4 g, 93% yield) as a yellow solid which was used directly in the next step without further purification.
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20 g
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30 mL
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600 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 4-amino benzoic acid (100 grams, 729.18 mmol) in methanol (1000 mL) at 0° C. is passed dry HCl for 3 hours. The solution is then refluxed for 10 hours. Excess methanol is distilled, and water (1000 mL) is added. The solution is neutralized with dilute ammonia, filtered, and purified from an appropriate solvent.
Quantity
100 g
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1000 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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